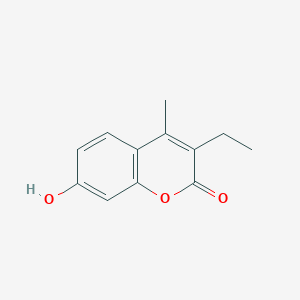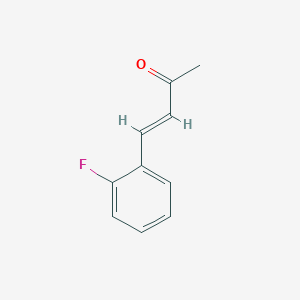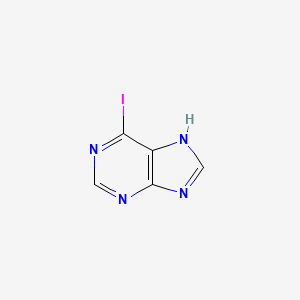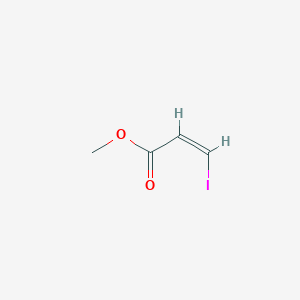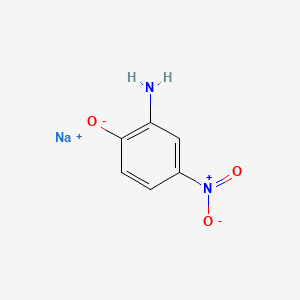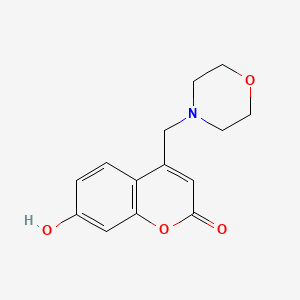
(E)-methyl 3-(phenylamino)acrylate
Vue d'ensemble
Description
(E)-methyl 3-(phenylamino)acrylate is a compound that can be synthesized from various substituted amines and acrylate derivatives. It is a part of a broader class of compounds that have been studied for their potential in creating biologically and medicinally relevant molecules. The interest in these compounds stems from their structural properties and the ability to form stable molecular structures through different types of interactions, such as hydrogen bonding and C-H...π interactions .
Synthesis Analysis
The synthesis of derivatives of (E)-methyl 3-(phenylamino)acrylate has been explored through different methods. For instance, the synthesis of 2-pyridone derivatives from substituted amines and various acrylate derivatives has been described, with optimized reaction conditions leading to fewer side products than traditional methods . Another synthesis approach involves a one-pot three-component reaction, which has been used to create compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, demonstrating the versatility of the synthetic routes available for these types of compounds .
Molecular Structure Analysis
The molecular structure of (E)-methyl 3-(phenylamino)acrylate derivatives has been characterized using techniques such as X-ray single crystal diffraction. This has allowed for the observation of the compound's crystalline form and the identification of stabilizing interactions within the crystal lattice. For example, the crystal and molecular structure of a related compound showed that molecules form H-bonded dimers, which are further stabilized by C-H...π and C-H...O interactions . The molecular structure is also influenced by the conformation of the acrylate substituent and the orientation of the phenyl ring, which can be approximately orthogonal to each other .
Chemical Reactions Analysis
The reactivity of (E)-methyl 3-(phenylamino)acrylate derivatives has been studied in the context of their potential to undergo various chemical reactions. The compounds can participate in cyclization reactions with amines, leading to the formation of different heterocyclic structures. The reaction mechanisms have been proposed based on the separation and determination of reaction products, which can provide insights into the efficiency and selectivity of these synthetic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-methyl 3-(phenylamino)acrylate derivatives are closely related to their molecular structure. The compounds exhibit specific conformational characteristics, such as the E conformation with respect to the C=C double bond and the S-trans position of the carbonyl group. These structural features can influence the compound's physical properties, such as solubility and melting point. Additionally, the presence of intramolecular and intermolecular interactions, such as C-H...O and C-H...π interactions, can affect the chemical stability and reactivity of the compounds .
Applications De Recherche Scientifique
Environmental Applications
One study investigated the removal of methyl acrylate (a related compound) using a biotrickling filter (BTF) packed with ceramic particles. This research highlighted the efficiency of BTFs in treating methyl acrylate waste gas, with excellent removal efficiency demonstrated under certain conditions. The bacterial community responsible for this process was analyzed, showing a dominance of Phylum Proteobacteria among others, which could be relevant in the context of environmental bioremediation technologies (Wu et al., 2016).
Chemical Synthesis and Polymerization
Research into the re-cyclization of 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate with amines has been conducted, revealing a method for synthesizing 2-pyridone derivatives. This method was shown to be efficient and produced less side product compared to traditional methods, suggesting potential applications in synthesizing biologically and medicinally relevant molecules (Zhang et al., 2013).
Another study explored the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates. This reaction was found to proceed efficiently in the presence of hydrogen iodide, especially in alcoholic solvents, and yielded good results across various substituents. This research provides a foundation for further exploration of novel synthetic pathways in organic chemistry (Matsumoto et al., 2010).
Corrosion Inhibition
The use of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid to form self-assembled films on iron surfaces was studied, with findings indicating significant protection against iron corrosion. This research suggests that compounds related to "(E)-methyl 3-(phenylamino)acrylate" could have applications in developing new corrosion inhibitors, leveraging their ability to form protective films on metal surfaces (Zhang Zhe et al., 2009).
Safety and Environmental Impact
An EFSA report on the safety evaluation of (ethyl acrylate, methyl methacrylate) copolymer , which shares functional groups with "(E)-methyl 3-(phenylamino)acrylate," concluded its use in food contact materials at specified concentrations is not of safety concern for the consumer. This insight into the safety of related acrylate compounds can inform regulatory and safety assessments in materials science (Flavourings, 2011).
Mécanisme D'action
Target of Action
Acrylates are known to be involved in various chemical reactions and processes, including the formation of self-matting coatings .
Mode of Action
Acrylates are generally known to participate in polymerization reactions, contributing to the formation of various types of polymers .
Biochemical Pathways
Acrylates are known to be involved in the synthesis of bio-based materials through various synthetic pathways .
Pharmacokinetics
Understanding the pharmacokinetic aspects in the initial design stages of drug candidates can increase the chances of success for the entire process .
Result of Action
Acrylate-based compounds have been used in the creation of fluorescent materials, which have significant applications in the fields of memory devices, photomodulation, information displays, sensors, and biological imaging .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, gene-by-environment interactions in plants have shown that environmental shifts can lead to the production of different phenotypes in response to environmental stimuli . .
Propriétés
IUPAC Name |
methyl (E)-3-anilinoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNOVFTAIOSQN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420691 | |
| Record name | (E)-methyl 3-(phenylamino)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4916-28-3 | |
| Record name | NSC174208 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-methyl 3-(phenylamino)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




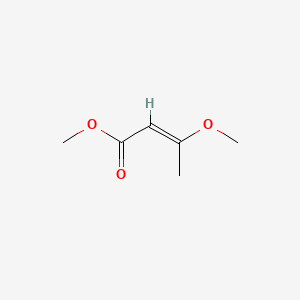
![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
